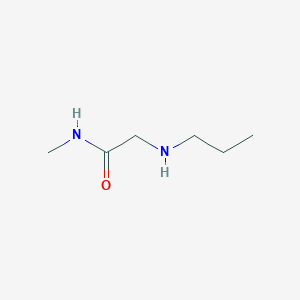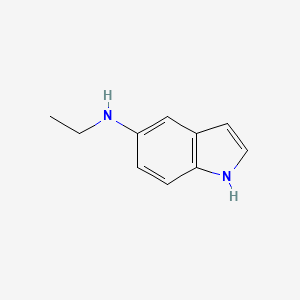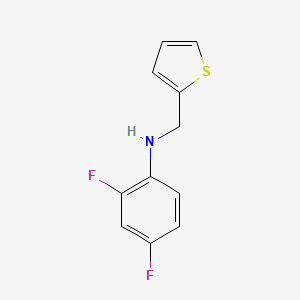
2,4-二氟-N-(噻吩-2-基甲基)苯胺
描述
2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes two fluorine atoms and a thiophenylmethyl group attached to an aniline core
科学研究应用
2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and thiophen-2-ylmethyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline may involve larger-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
化学反应分析
Types of Reactions: 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the aniline nitrogen or the fluorine atoms can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Derivatives such as 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline oxide.
Reduction Products: Reduced forms such as 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline hydride.
Substitution Products: Substituted derivatives with different functional groups at the aniline nitrogen or fluorine positions.
作用机制
The mechanism by which 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and the thiophenylmethyl group play crucial roles in modulating its biological activity. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways.
相似化合物的比较
2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline is unique due to its specific structural features. Similar compounds include:
2,4-Difluoroaniline: Lacks the thiophenylmethyl group.
N-(Thiophen-2-ylmethyl)aniline: Lacks the fluorine atoms.
2,4-Difluoro-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of thiophenylmethyl.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline.
属性
IUPAC Name |
2,4-difluoro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGLSVQCACICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


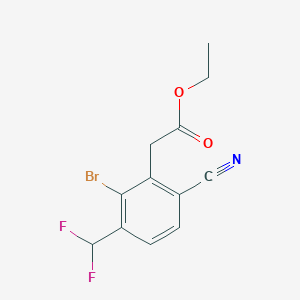
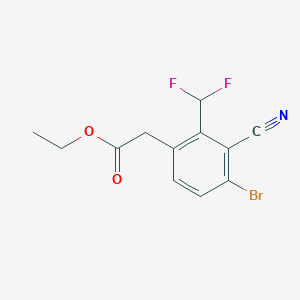
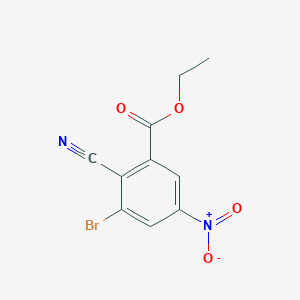
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
amine](/img/structure/B1414665.png)
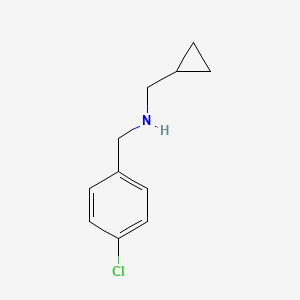
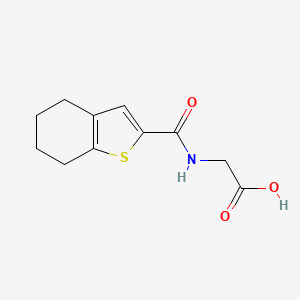
![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)
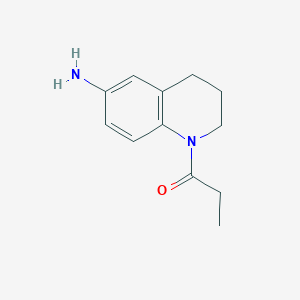
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
